2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core with an ethylsulfonyl group and a tetrahydrofuran-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the benzamide core with tetrahydrofuran-2-ylmethyl halides or sulfonates under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The tetrahydrofuran-2-ylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl and tetrahydrofuran-2-ylmethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the ethylsulfonyl group, which may affect its chemical reactivity and biological activity.
2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, potentially leading to different properties.
2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)aniline: Aniline derivative with similar substituents, but different core structure.
Uniqueness
2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-ethylsulfonyl-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-20(17,18)13-8-4-3-7-12(13)14(16)15-10-11-6-5-9-19-11/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOKKDFSWHIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.